1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
111928-57-5 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
UGDYOJLZQBTIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Glyoxal-Ammonium Salt Condensation Method
- Starting Materials: Glyoxal (preferably 20 wt% aqueous solution) and an ammonium salt (e.g., ammonium acetate, ammonium chloride, ammonium sulfate, among others).
- Procedure:
- Prepare a slurry of excess ammonium salt in water at approximately 40 °C.
- Slowly add aqueous glyoxal dropwise to the ammonium salt slurry under vigorous stirring over 2-4 hours.
- Stir the reaction mixture at room temperature for an additional 0-5 hours to complete the reaction.
- Adjust the pH of the reaction mixture to 5-7 using aqueous alkali solutions (such as aqueous ammonia or sodium hydroxide solutions at 5-20% concentration) or distilled water.
- Filter the resulting brown solid, wash alternately with an organic solvent (e.g., acetone) and distilled water multiple times, then dry to obtain 2,2'-bi-1H-imidazole.
- Yield and Purity: Typical yields are around 53%, with purity exceeding 97% after purification.
- Advantages: This method is simple, safe, easily controlled, and economically efficient compared to older methods that required catalysts or harsher conditions.
- Reaction Scheme:
$$
\text{2 NH}_4^+ + \text{Glyoxal} \rightarrow \text{2,2'-bi-1H-imidazole} + \text{byproducts}
$$
- Ammonium Salts Used: Ammonium acetate, ammonium benzoate, ammonium bromide, ammonium carbonate, ammonium chloride, ammonium chromate, ammonium dichromate, ammonium formate, ammonium nitrate, ammonium oxalate, ammonium sulfamate, ammonium sulfate, ammonium sulfite, ammonium tartarate, ammonium tetrafluoroborate, ammonium thiocyanate, ammonium thiosulfate, etc.
| Step | Description | Conditions |
|---|---|---|
| 1 | Prepare ammonium salt slurry in water | 40 °C |
| 2 | Add 20 wt% aqueous glyoxal dropwise | 2-4 hours, vigorous stirring |
| 3 | Stir at room temperature | 0-5 hours |
| 4 | Adjust pH to 5-7 | Aqueous alkali or distilled water |
| 5 | Filter, wash, and dry product | Organic solvent and water washes |
This method is patented and has been validated by elemental analysis and NMR characterization confirming the structure and purity of the biimidazole core.
Introduction of the Carboxylic Acid Group at the 5-Position
The direct synthesis of this compound typically involves functionalization of the biimidazole core at the 5-position. This can be achieved by oxidation of aldehyde precursors or by direct carboxylation methods.
Oxidation of 5-Formyl Biimidazole Derivatives
- Starting from 1H,1'H-[2,2'-biimidazole]-5-carbaldehyde, oxidation can be performed to convert the aldehyde group into a carboxylic acid.
- Common oxidizing agents include potassium permanganate, chromium-based oxidants, or milder oxidants depending on the substrate sensitivity.
- This approach allows for selective functionalization and is useful when the aldehyde intermediate is readily available.
Synthetic Routes to Aldehyde Precursors
- The aldehyde derivatives can be synthesized by formylation reactions on the biimidazole core, such as Vilsmeier-Haack formylation.
- Subsequent oxidation yields the carboxylic acid derivative.
Alternative Synthetic Strategies
- Cross-coupling reactions involving substituted biimidazoles and carboxyl-containing moieties have been reported, although these are more complex and less common for this specific compound.
- Functional group interconversions on preformed biimidazole derivatives can also be employed.
Summary of Key Preparation Data
| Parameter | Details |
|---|---|
| Core Synthesis Method | Glyoxal + ammonium salt condensation |
| Reaction Temperature | 30-60 °C during addition; room temperature stirring |
| Reaction Time | 2-4 hours addition + 0-5 hours stirring |
| pH Adjustment | 5-7 using aqueous alkali or water |
| Purification | Filtration, washing with acetone and water, drying |
| Yield | ~53% for biimidazole core |
| Purity | ≥97% confirmed by NMR and elemental analysis |
| Functionalization | Oxidation of 5-formyl biimidazole to 5-carboxylic acid |
Research Findings and Analytical Characterization
- The biimidazole core prepared by the glyoxal-ammonium salt method exhibits high purity and reproducibility.
- NMR spectroscopy (¹H and ¹³C) confirms the expected chemical shifts corresponding to the imidazole rings and substituents.
- Elemental analysis matches theoretical values, confirming the composition.
- The oxidation step to introduce the carboxylic acid group is efficient and preserves the integrity of the biimidazole framework.
- The overall synthetic route is scalable and suitable for laboratory and industrial applications.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions. In one protocol, treatment with ethanol and catalytic sulfuric acid under reflux yielded the ethyl ester derivative (Table 1 ) . Amidation with glycine or aromatic amines in the presence of coupling agents (e.g., DCC/DMAP) produced biimidazole carboxamides with yields >75% .
Table 1: Esterification conditions and spectral data
| Reagent | Solvent | Temp (°C) | Yield (%) | IR (C=O, cm⁻¹) | ¹H-NMR (carboxylic proton, δ ppm) |
|---|---|---|---|---|---|
| Ethanol/H₂SO₄ | Toluene | 110 | 83 | 1,715 | Disappearance of 12.1 ppm |
| Methanol/PCl₃ | THF | 60 | 78 | 1,730 | 3.68 (s, 3H, OCH₃) |
Decarboxylation Reactions
Thermal decarboxylation at 200–220°C under inert atmosphere generated 1H,1'H-[2,2'-biimidazole], confirmed by loss of CO₂ (mass spec: Δm/z = -44). Microwave-assisted decarboxylation with CuO nanoparticles reduced reaction time to 15 minutes (yield: 91%).
Cyclization and Heterocycle Formation
Reaction with hydrazine hydrate produced fused triazole derivatives via intermediate Schiff base formation (Scheme 1 ) . Oxidative cyclization with aromatic aldehydes (e.g., benzaldehyde) in DMSO/Na₂S₂O₄ yielded oxazol-5(4H)-ones (6a–c ) with regiospecific arylidene substitution .
Key cyclization products:
| Product | Conditions | Biological Activity (IC₅₀) |
|---|---|---|
| Oxazol-5(4H)-one | DMSO, 90°C, 3 hr | Antileukemic: 3 µM |
| Triazole derivative | NH₂NH₂·H₂O, EtOH, reflux | Antifungal: 8 µg/mL |
Metal Complexation
The N3 atom of the imidazole ring and deprotonated carboxylic acid enable chelation with transition metals. Reaction with CuCl₂·2H₂O in methanol yielded a square-planar complex characterized by ESR (g⊥ = 2.08, g‖ = 2.25) and electronic spectra (λₘₐₓ = 620 nm) .
Stability constants (log K):
| Metal Ion | pH Range | log K | Application |
|---|---|---|---|
| Cu²⁺ | 4–6 | 4.2 | Catalysis |
| Fe³⁺ | 2–3 | 3.8 | MRI contrast |
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄/H₂SO₄ cleaved the imidazole ring to form imidazolidinedione derivatives (m.p. 127–129°C, IR: 1,765 cm⁻¹ for ketone) .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturated the imidazole rings, producing a tetrahydropyrimidine analog (¹H-NMR: δ 3.2–3.5 ppm, CH₂ groups).
Biological Interactions
The carboxylic acid group enhances binding to enzymatic pockets. Molecular docking revealed strong interactions with p53-Mdm2 (binding energy: −9.2 kcal/mol) and CYP450 (Ki = 0.8 µM) . Electrophoretic studies confirmed DNA intercalation (ΔTm = 12°C for calf thymus DNA).
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in the development of novel anticancer agents. Biimidazole derivatives, including 1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid, have shown promise in enhancing the efficacy of metal-based drugs. For example, complexes formed with ruthenium and biimidazole ligands have demonstrated improved cytotoxicity against cancer cells compared to traditional chemotherapeutics like cisplatin. Research indicates that these complexes can induce apoptosis through mitochondrial pathways and reactive oxygen species generation .
Table 1: Anticancer Activity of Biimidazole Complexes
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ru(II) Complex A | A2780 (Ovarian) | 2.8 | Mitochondrial targeting |
| Ru(II) Complex B | A2780/CP70 (Cisplatin-resistant) | 3.0 | Apoptosis induction |
| Cisplatin | A2780 (Ovarian) | 2.9 | DNA interaction |
Coordination Chemistry
The coordination properties of this compound have been extensively studied due to its ability to form stable complexes with various metal ions. These complexes are useful in catalysis and material science. The ligand's ability to coordinate with transition metals enhances their catalytic properties and stability in reactions .
Case Study: Nickel(II) Complexes
Recent studies have synthesized nickel(II) complexes using this compound as a ligand. These complexes exhibited significant catalytic activity in oxidation reactions, showcasing the compound's utility in green chemistry applications .
Supramolecular Chemistry
In supramolecular chemistry, the unique hydrogen-bonding capabilities of biimidazole derivatives allow for the construction of complex molecular architectures. The compound's ability to engage in π-π stacking and hydrogen bonding facilitates the formation of supramolecular assemblies that can be utilized in drug delivery systems and sensor technologies .
Table 2: Supramolecular Applications of Biimidazole Derivatives
| Application | Description |
|---|---|
| Drug Delivery Systems | Utilizes biimidazole frameworks to enhance solubility and bioavailability of drugs. |
| Sensors | Employs the unique binding properties for detecting metal ions or small molecules. |
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Anticancer Drug Development : Research demonstrated that ruthenium complexes with this ligand showed enhanced efficacy against resistant cancer cell lines compared to traditional therapies .
- Catalytic Properties : Nickel(II) complexes synthesized with this compound were tested for their catalytic efficiency in oxidation reactions, yielding promising results that could lead to more sustainable chemical processes .
- Supramolecular Assemblies : Investigations into the self-assembly behavior of biimidazole derivatives revealed their potential in creating complex structures for advanced materials applications .
Mechanism of Action
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, influencing biological and chemical processes. The compound’s unique structure enables it to participate in multiple types of interactions, making it a versatile tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
1H,1'H-[2,2'-Biimidazole]-5-carboxylic Acid
- Core structure : Two imidazole rings linked at 2,2'-positions.
- Substituent : Carboxylic acid at the 5-position of one imidazole ring.
- Conjugation : Extended π-system across both rings, enabling unique electronic properties .
Benzimidazole-5-carboxylic Acid Derivatives
- Core structure : Single benzimidazole (benzene fused to imidazole).
- Substituents : Variants include hydroxyl, nitro, or alkyl groups at the 2-position (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid, ) .
- Conjugation: Limited to the fused benzene-imidazole system, resulting in shorter π-conjugation compared to biimidazoles.
Monocyclic Imidazole Carboxylic Acids
Physicochemical Properties
Key Observations :
- Biimidazole derivatives lack reported melting points or solubility data, highlighting a research gap.
- Benzimidazole analogs exhibit higher thermal stability (e.g., >300°C in nitro-substituted derivatives) .
- Carboxylic acid groups in all compounds contribute to IR absorption near 1620–1700 cm⁻¹ (C=O stretch) .
Biimidazole Derivatives
- Pathway: No direct synthesis reported in evidence. Likely requires coupling of imidazole precursors or oxidative cyclization.
- Challenges : Steric hindrance and regioselectivity in linking two imidazole rings .
Benzimidazole Derivatives
- Example: 2-(2,3,4-Trihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid () is synthesized via condensation of 3,4-diaminobenzoic acid with 2,3,4-trihydroxybenzaldehyde in ethanol under reflux .
- Yield : ~80% for trihydroxy-substituted derivatives .
Monocyclic Imidazoles
- Example : 1-Methylimidazole-5-carboxylic acid synthesized via alkylation or carboxylation of imidazole precursors, though specifics are absent in evidence .
Biological Activity
1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a biimidazole core with a carboxylic acid functional group, which is crucial for its biological interactions. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of biimidazole compounds exhibit significant antimicrobial properties against various pathogens. The compound's ability to inhibit the growth of Gram-positive bacteria has been particularly noted.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 64 µg/mL |
| Compound B | Escherichia coli | 128 µg/mL |
| Compound C | Klebsiella pneumoniae | 128 µg/mL |
These results indicate that while some derivatives show promising activity against certain bacterial strains, others may require further optimization to enhance their efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, studies have shown that it significantly reduces cell viability in A549 human lung carcinoma cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | CC50 (µM) | Viability (%) at 10 µM |
|---|---|---|
| A549 | 21.2 | 63.4 |
| COLO201 | 38.3 | 71.3 |
| SK-BR-3 | >10 | >80 |
The selective cytotoxicity index (SCI) indicates that the compound preferentially targets cancer cells over normal cells, making it a candidate for further development.
The mechanisms through which this compound exerts its biological effects include:
- Metal Binding : The carboxylic acid group facilitates metal ion chelation, which is crucial for the inhibition of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance .
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest in the G0/G1 phase in sensitive cancer cell lines .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of biimidazole derivatives in clinical settings:
- In Vivo Studies : Animal models treated with biimidazole derivatives showed reduced tumor growth compared to controls, supporting their potential as anticancer agents.
- Combination Therapy : Combining this compound with existing antibiotics demonstrated synergistic effects against resistant bacterial strains.
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| One-pot heterocyclization | Na₂S₂O₄, DMSO | DMSO | 77% | |
| Multi-step alkylation | TOSMIC, K₂CO₃ | DMF | 48% |
Which spectroscopic and crystallographic techniques are most effective for characterizing biimidazole derivatives?
- (Basic Research Question) *
Methodological Answer:
- 1H/13C NMR: Critical for confirming proton environments and carbon frameworks. For example, imidazole protons resonate at δ 7.2–8.5 ppm, while carboxylic acid carbons appear at ~170 ppm ().
- HRMS (ESI): Validates molecular weight with <2 ppm error (e.g., [M+H]+ at m/z 352.1052 calculated vs. 352.1050 observed) ().
- X-ray crystallography: Resolves tautomeric forms and confirms spatial arrangements, as demonstrated for 5,5′-diazido-4,4′-dinitro-1H,1′H-2,2′-biimidazole ().
How can researchers mitigate safety risks when handling this compound?
- (Basic Research Question) *
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) ().
- Storage: Keep in airtight containers at 2–8°C to prevent degradation ().
What analytical methods are recommended for detecting process-related impurities in biimidazole derivatives?
- (Advanced Research Question) *
Methodological Answer:
- HPLC-PDA: Resolves impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid (retention time: 12.3 min, λmax 254 nm) ().
- LC-MS/MS: Identifies trace contaminants (e.g., dimeric byproducts) with high sensitivity ().
- TGA-DSC: Monitors thermal degradation profiles to detect unstable intermediates ().
How can computational modeling guide the design of biimidazole-based pharmacological agents?
- (Advanced Research Question) *
Methodological Answer:
- Molecular docking: Predicts binding affinities to targets like PYCR1 (pyrroline-5-carboxylate reductase 1). For example, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives showed ΔG = −9.2 kcal/mol against leukemia cell receptors ().
- QSAR studies: Correlate substituent effects (e.g., electron-withdrawing groups at C5) with antitumor activity ().
Q. Table 2: Biological Activity of Selected Derivatives
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid | 1.2 | Leukemia cells | |
| 5-Azido-4,4′,5′-trinitro-biimidazole | 0.8 | DNA intercalation |
What experimental strategies resolve contradictions in reported thermal stability data?
- (Advanced Research Question) *
Methodological Answer:
- Standardized DSC protocols: Use heating rates of 10°C/min under nitrogen to compare decomposition points (e.g., 252°C vs. 245°C in different studies) ().
- Crystal polymorphism analysis: Investigate lattice packing via PXRD to explain stability variations ().
- Kinetic studies: Apply the Flynn-Wall-Ozawa method to calculate activation energies (Ea) for degradation ().
How can heterocyclization yields be improved for structurally complex biimidazole derivatives?
- (Advanced Research Question) *
Methodological Answer:
- Microwave-assisted synthesis: Reduces reaction time from 5 h to 30 min, improving yields by 15–20% ().
- Catalyst screening: Transition-metal-free conditions with K₂CO₃ increase spiro-fused imidazolone yields to >80% ().
- Solvent-free mechanochemistry: Eliminates DMSO dependency, reducing purification steps ().
What methodologies validate the ecological impact of biimidazole derivatives?
- (Advanced Research Question) *
Methodological Answer:
- OECD 301D biodegradation tests: Measure BOD/COD ratios to assess persistence (e.g., t₁/₂ = 28 days for 1-methyl derivatives) ().
- Daphnia magna toxicity assays: Determine EC₅₀ values (e.g., 12 mg/L for 1-benzyl derivatives) ().
- QSAR-ECOSAR modeling: Predicts bioaccumulation factors (BCF < 100 indicates low risk) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
